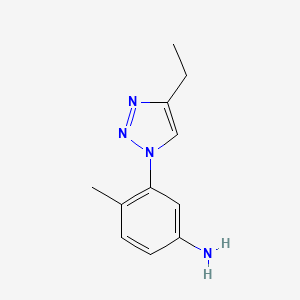

3-(4-Ethyl-1H-1,2,3-triazol-1-yl)-4-methylanilin

Übersicht

Beschreibung

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly important in organic chemistry due to its stability and versatility .

Wissenschaftliche Forschungsanwendungen

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline has several applications in scientific research:

Vorbereitungsmethoden

The synthesis of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This method is favored for its high yield and selectivity. The reaction typically involves the use of copper(I) catalysts under mild conditions . Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield .

Analyse Chemischer Reaktionen

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the N-terminal ATP-binding pocket of HSP90, preventing the proper folding of client proteins and leading to their degradation . This disruption of protein homeostasis can inhibit tumor growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be compared with other triazole derivatives such as:

4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also exhibit HSP90 inhibitory activity but may differ in their binding affinities and selectivity.

1,4-disubstituted-1,2,3-triazoles: These compounds are known for their antimicrobial activities and are used in various therapeutic applications.

The uniqueness of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is a triazole derivative that has garnered interest due to its potential biological activities. This compound's structure includes a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- CAS Number : 1353878-18-8

- Melting Point : 67–69 °C

Biological Activity Overview

The biological activity of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline has not been extensively documented in literature. However, related compounds in the triazole family have shown promising biological effects.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies on other triazole derivatives have demonstrated effective inhibition of bacterial growth and antifungal activity against pathogens such as Candida albicans and Aspergillus species .

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways and interference with DNA replication . Although specific studies on 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline are lacking, its structural similarity to known anticancer agents suggests potential efficacy.

Structure–Activity Relationship (SAR)

The biological activity of triazole-containing compounds often depends on the substituents on the triazole ring and the aniline moiety. For example:

- Substituent Effects : Electron-donating groups generally enhance biological activity by increasing electron density on the aromatic system, facilitating interactions with biological targets.

- Positioning of Functional Groups : The position of substituents can significantly influence potency; para-substituted derivatives often exhibit enhanced activity compared to ortho or meta substitutions .

Eigenschaften

IUPAC Name |

3-(4-ethyltriazol-1-yl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFOPNIRUCAQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.